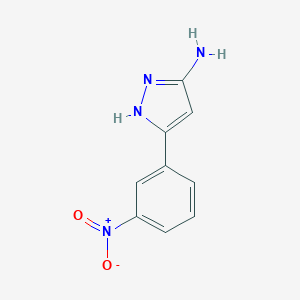

3-(3-硝基苯基)-1H-吡唑-5-胺

描述

The compound "3-(3-nitrophenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry and as ligands in coordination chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with nitrophenyl and pyrazolyl groups have been synthesized and analyzed, indicating the relevance of this class of compounds in various chemical studies .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through cyclization reactions. For instance, a four-step synthesis of 1-substituted 5-(2-aminophenyl)-1H-pyrazoles has been developed, starting from commercially available 2-nitroacetophenone and involving a key intermediate that undergoes cyclization with monosubstituted hydrazines . Similarly, the synthesis of other nitrophenyl pyrazole derivatives has been reported using coupling reactions or by reacting with appropriate diazonium salts . These methods could potentially be adapted for the synthesis of "3-(3-nitrophenyl)-1H-pyrazol-5-amine."

Molecular Structure Analysis

The molecular and supramolecular structures of pyrazole derivatives are often confirmed using single-crystal X-ray diffraction (SC-XRD). Computational studies, including density functional theory (DFT), are used to optimize the geometry and predict vibrational frequencies, nuclear magnetic resonance (NMR), and UV-Vis spectra, which are then compared with experimental data . These techniques could be applied to determine the molecular structure of "3-(3-nitrophenyl)-1H-pyrazol-5-amine."

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the amino group in the pyrazole ring can undergo electrophilic substitution, allowing for further functionalization . The nitro group can also be involved in reactions, such as reduction to an amine, which can then be used for subsequent transformations . The reactivity of "3-(3-nitrophenyl)-1H-pyrazol-5-amine" would likely be influenced by the presence of both the nitro and amino groups.

Physical and Chemical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points and phase behavior, can be studied using techniques like polarized optical microscopy . The chemical properties, including photoluminescence, can be influenced by the molecular structure and the presence of substituents, as seen in the increased emission intensity and bathochromic shift upon solid-state aggregation . Theoretical calculations can provide insights into the electronic properties, such as HOMO-LUMO energies and natural bond orbital (NBO) analysis, to discuss the stability and charge delocalization within the molecule . These analyses would be pertinent to understanding the properties of "3-(3-nitrophenyl)-1H-pyrazol-5-amine."

科学研究应用

-

4-fluoro-3-nitrophenyl azide in Bioconjugation and Functionalization of Polymer Surfaces

- This compound is used for biomolecule immobilization and bioconjugation, essential requirements of many biochemical assays and chemical syntheses .

- The methods involve the use of this compound as a photolinker to produce the desired chemical linkage upon photo-irradiation .

- The results show that this compound has distinct advantages over other photolinkers due to its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

-

4-fluoro-3-nitrophenyl azide in Bioconjugation and Functionalization of Polymer Surfaces

- This compound is used for biomolecule immobilization and bioconjugation, essential requirements of many biochemical assays and chemical syntheses .

- The methods involve the use of this compound as a photolinker to produce the desired chemical linkage upon photo-irradiation .

- The results show that this compound has distinct advantages over other photolinkers due to its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

-

3-nitrophenylhydrazine in Analysis of Short Chain Fatty Acids (SCFAs)

安全和危害

未来方向

属性

IUPAC Name |

5-(3-nitrophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-2-1-3-7(4-6)13(14)15/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOZXWGNMBEDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395665 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-nitrophenyl)-1H-pyrazol-5-amine | |

CAS RN |

142338-69-0 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

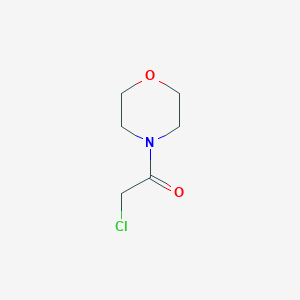

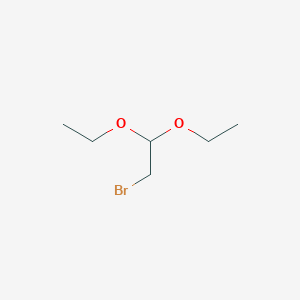

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)

![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)

![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)